Methyl 5-bromo-4-methylpyrimidine-2-carboxylate
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Overview
Description
Methyl 5-bromo-4-methylpyrimidine-2-carboxylate is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mechanism of Action
Target of Action
Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties .
Mode of Action
It’s worth noting that pyrimidine derivatives have been found to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that these compounds may interact with their targets to modulate inflammatory responses.
Biochemical Pathways
Research on similar pyrimidine derivatives suggests that they may act through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in methanol , which may influence its bioavailability.
Result of Action
Similar pyrimidine derivatives have been found to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is recommended to store the compound under inert gas at room temperature in a cool and dark place for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-4-methylpyrimidine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 4-methylpyrimidine-2-carboxylic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-methylpyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 4-methylpyrimidine-2-carboxylate.
Oxidation Reactions: Oxidation can occur at the methyl group, converting it to a carboxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent (e.g., dimethylformamide) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
Substitution: Products include 5-azido-4-methylpyrimidine-2-carboxylate or 5-thiocyanato-4-methylpyrimidine-2-carboxylate.
Reduction: The major product is 4-methylpyrimidine-2-carboxylate.
Oxidation: The major product is 5-bromo-4-carboxypyrimidine-2-carboxylate.
Scientific Research Applications
Methyl 5-bromo-4-methylpyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, such as cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
Methyl 5-bromo-4-methylpyrimidine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 5-bromo-2-methylpyrimidine-4-carboxylate: This compound has a similar structure but differs in the position of the methyl group.
Methyl 5-chloro-4-methylpyrimidine-2-carboxylate: This compound has a chlorine atom instead of a bromine atom, affecting its reactivity and biological activity.
Methyl 4-methylpyrimidine-2-carboxylate: This compound lacks the halogen atom, resulting in different chemical properties and applications.
Properties
IUPAC Name |
methyl 5-bromo-4-methylpyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-5(8)3-9-6(10-4)7(11)12-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLVQEUZWNEUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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